molecular formula C15H15NO4S2 B2425992 Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate CAS No. 941936-05-6

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2425992
CAS No.: 941936-05-6
M. Wt: 337.41
InChI Key: VGLAWANZZWAGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, which are known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by the presence of an allyl(phenyl)amino group and a sulfonyl group attached to the thiophene ring, making it a versatile molecule for various chemical reactions and applications.

Mechanism of Action

Target of Action

Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate is a thiophene derivative. Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Other thiophene derivatives, such as suprofen and articaine, are known to act as nonsteroidal anti-inflammatory drugs and voltage-gated sodium channel blockers respectively . This suggests that Methyl 3-{[allyl(phenyl)amino]sulfonyl}thiophene-2-carboxylate may interact with similar targets, leading to changes in cellular function.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound may interact with multiple pathways.

Pharmacokinetics

The compound’s solubility in organic solvents suggests that it may have good bioavailability.

Result of Action

Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.

Action Environment

The compound’s stability in a dark, dry environment suggests that light and moisture may affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with allyl(phenyl)amine in the presence of a sulfonylating agent. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: Similar in structure but lacks the allyl(phenyl)amino group.

    Thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.

Uniqueness

Methyl 3-[phenyl(prop-2-en-1-yl)sulfamoyl]thiophene-2-carboxylate is unique due to the presence of both the allyl(phenyl)amino and sulfonyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 3-[phenyl(prop-2-enyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-3-10-16(12-7-5-4-6-8-12)22(18,19)13-9-11-21-14(13)15(17)20-2/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLAWANZZWAGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.